molecular formula C20H16ClN3O2S2 B2536342 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 921548-07-4

2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2536342
CAS RN: 921548-07-4
M. Wt: 429.94
InChI Key: VRAZSICITRIHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.94. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research on pyridine derivatives, including those with benzothiazole groups, demonstrates significant antimicrobial activities. For instance, compounds synthesized from 2-amino substituted benzothiazoles showed considerable antibacterial and antifungal effects (Patel & Agravat, 2007). Another study focused on novel pyridine derivatives further confirmed their potent antibacterial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Antitumor Activities

Benzothiazole derivatives bearing different heterocyclic rings have been evaluated for antitumor activity, showing promise against various cancer cell lines. One study reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which displayed considerable anticancer activity, highlighting the therapeutic potential of benzothiazole-based compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Similarly, compounds designed for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition, incorporating a benzothiazole moiety, demonstrated efficacy in vitro and in vivo, suggesting their utility in targeting cancer pathways (Stec et al., 2011).

Anti-Inflammatory Activities

Compounds with benzothiazole and pyridine components have also been explored for their anti-inflammatory potential. One study synthesized N-(3-chloro-4-fluorophenyl)-2- acetamides with significant anti-inflammatory activity (Sunder & Maleraju, 2013), indicating the relevance of these structural motifs in designing new anti-inflammatory drugs.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-26-15-6-4-7-16-19(15)23-20(28-16)24(12-13-5-2-3-10-22-13)18(25)11-14-8-9-17(21)27-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAZSICITRIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

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